6-beta-Naltrexol

Receptor Pharmacology Opioid Withdrawal Constitutive Activity

Procure 6-Beta-Naltrexol (6β-naltrexol, AIKO-150) only when your research demands a neutral MOR antagonist with minimal inverse agonist activity. Unlike naltrexone or naloxone, it offers 77- to 1,107-fold weaker withdrawal precipitation while retaining potent blockade of opioid lethality. Its limited BBB permeability enables dose-dependent peripheral selectivity (~10x separation), critical for OIC/GI studies without CNS confounds. Ensure batch consistency by requesting defined polymorphic form (free base crystalline/hydrochloride salt amorphous) per your solubility and dissolution needs.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
Cat. No. B10792496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-beta-Naltrexol
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
InChIInChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2
InChIKeyJLVNEHKORQFVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Beta-Naltrexol: A Neutral Mu-Opioid Receptor Antagonist for Differentiated Opioid Antagonism Research


6-Beta-Naltrexol (6β-naltrexol, AIKO-150) is the major active metabolite of naltrexone, formed via hepatic dihydrodiol dehydrogenase reduction of the 6-keto group [1]. It acts as a potent, selective antagonist at the mu-opioid receptor (MOR) and is distinguished from its parent compound and naloxone by its classification as a neutral antagonist, exhibiting minimal inverse agonist activity at the MOR [2]. This unique pharmacological profile confers significant advantages in research contexts where minimizing constitutive receptor signaling perturbation is critical. 6β-Naltrexol is also characterized by its limited ability to cross the blood-brain barrier (BBB) relative to other opioid antagonists, which contributes to a functional peripheral selectivity in certain dose ranges [3].

Why 6-Beta-Naltrexol Cannot Be Substituted with Other MOR Antagonists Like Naltrexone or Naloxone


Substituting 6β-naltrexol with other MOR antagonists such as naltrexone or naloxone in research or development programs is scientifically invalid due to fundamental differences in intrinsic efficacy, context-dependent pharmacology, and blood-brain barrier penetrance. Unlike naltrexone and naloxone, which function as inverse agonists and actively suppress basal MOR signaling, 6β-naltrexol behaves as a neutral antagonist [1]. This distinction leads to a dramatic 77- to 1,107-fold reduction in potency for precipitating opioid withdrawal compared to these comparators, while maintaining comparable potency for blocking analgesia and opioid-induced lethality [2]. Furthermore, its limited ability to cross the blood-brain barrier introduces a dose-dependent peripheral selectivity not observed with naltrexone or naloxone, enabling experimental paradigms where central nervous system effects are minimized [3].

6-Beta-Naltrexol Comparative Efficacy and Selectivity Data for Informed Procurement


Differential Intrinsic Efficacy: Neutral Antagonism vs. Inverse Agonism at MOR

6β-Naltrexol acts as a neutral antagonist at the mu-opioid receptor (MOR), whereas naltrexone and naloxone function as inverse agonists [1]. This difference in intrinsic efficacy translates to a substantially reduced potency in precipitating opioid withdrawal in dependent animal models. In a chronic morphine dependence model in mice, 6β-naltrexol was approximately 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal [2]. In another study using fentanyl-dependent mice, the potency difference to precipitate withdrawal jumping was even more pronounced, with naltrexone being 1,107-fold more potent and naloxone 415-fold more potent than 6β-naltrexol [3].

Receptor Pharmacology Opioid Withdrawal Constitutive Activity

Maintained Antagonism of Opioid Analgesia and Lethality

Despite its markedly reduced potency in precipitating withdrawal, 6β-naltrexol retains substantial potency in blocking the acute analgesic and lethal effects of opioids, comparable to its inverse agonist counterparts. In a head-to-head comparison, the potency order to block fentanyl-induced analgesia was naltrexone > naloxone > 6β-naltrexol (relative potencies of 17:4:1) [1]. The estimated ED50 for blocking fentanyl (100 µg/kg) analgesia was 1.38 mg/kg for 6β-naltrexol, compared to 0.08 mg/kg for naltrexone and 0.35 mg/kg for naloxone [2]. Similarly, the potency order to block fentanyl-induced lethality was 13:2:1 [1].

Opioid Toxicity Analgesia Antagonism Neutral Antagonist

Functional Peripheral Selectivity due to Limited BBB Penetration

6β-Naltrexol exhibits a limited capacity to cross the blood-brain barrier (BBB) [1]. This property confers a functional peripheral selectivity at certain doses, which is quantifiable by comparing doses required to antagonize central (CNS-mediated) effects versus peripheral effects. In a mouse model, the oral ID50 for antagonizing hydrocodone-induced antinociception (a CNS effect) was 12 mg/kg, whereas the oral ID50 for antagonizing hydrocodone-induced inhibition of gastrointestinal transit (a peripheral effect) was 1.3 mg/kg [2]. This represents an approximately 10-fold dose separation favoring peripheral antagonism. In contrast, the parent compound naltrexone showed no such dose separation in the same study design, indicating it is not functionally peripherally selective [2].

Peripheral Selectivity Blood-Brain Barrier Opioid-Induced Constipation

Extended Pharmacokinetic Half-Life Compared to Naltrexone

6β-Naltrexol has a significantly longer elimination half-life than its parent compound, naltrexone. In humans, the mean elimination half-life of 6β-naltrexol is approximately 13 hours, compared to approximately 4 hours for naltrexone [1]. This >3-fold difference in half-life is consistent with the observation that 6β-naltrexol has a longer duration of action and a slower time to peak effect (~2-fold) compared to naltrexone in in vivo studies [2].

Pharmacokinetics Half-life In Vivo Duration

Validated Research Applications for 6-Beta-Naltrexol Based on Empirical Evidence


Investigating Constitutive Mu-Opioid Receptor Activity in Opioid Dependence

6β-Naltrexol's unique neutral antagonist profile makes it an essential tool for dissecting the role of constitutive MOR signaling in opioid dependence and withdrawal. Because it is 77- to 1,107-fold less potent than naltrexone at precipitating withdrawal [4], it allows researchers to study the receptor's basal state without the confounding variable of inverse agonism, which actively suppresses receptor activity [2]. This is critical for understanding the molecular mechanisms underlying physical dependence and for developing novel addiction therapies.

Development of Safer Opioid Overdose Reversal Agents

The ability of 6β-naltrexol to potently block opioid-induced lethality (only 13-fold less potent than naltrexone) while being substantially less potent at precipitating withdrawal (77- to 1,107-fold difference) [4] directly supports its use as a lead compound or reference standard in the development of next-generation overdose reversal agents. These agents aim to rescue patients from life-threatening respiratory depression without inducing the severe, painful withdrawal associated with current treatments like naloxone [2].

Peripheral Opioid Antagonism Without Central Interference

For research focused on the peripheral effects of opioids, such as opioid-induced constipation (OIC) or gastrointestinal motility disorders, 6β-naltrexol provides a validated tool. Its limited BBB penetration results in a ~10-fold dose separation favoring peripheral antagonism over central effects, a property not shared by naltrexone [4]. This allows for the selective blockade of peripheral MORs without confounding central nervous system effects, facilitating cleaner experimental designs and drug development efforts.

Procurement of a Defined Crystalline Form for Formulation Studies

When developing novel formulations of 6β-naltrexol for research, the choice of solid-state form is critical for controlling solubility, bioavailability, and stability. The existence of characterized polymorphs of 6β-naltrexol free base and hydrochloride salt, as described in patent literature [4], provides a framework for procuring a defined crystalline or amorphous form. This ensures batch-to-batch reproducibility in physical properties (e.g., dissolution rate) that can significantly impact the outcomes of in vivo and in vitro experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-beta-Naltrexol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.